molecular formula C12H15NO2 B2823444 (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 195813-59-3

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2823444
M. Wt: 205.257
InChI Key: WKNJWYUQADHZSM-CMDGGOBGSA-N
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Patent
US06046216

Procedure details

A stirred mixture of 2-methoxyacetophenone (5.5 ml) and dimethylformamide dimethylacetal (6.7 ml) in dry dimethylformamide (40 ml) was heated under reflux for 18 hours. A further quantity of dimethylformamide dimethylacetal (1 ml) was added and reflux continued for 3 hours. The cooled reaction mixture was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure yielding 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one as an orange oil. Further product remained in the aqueous extract which was evaporated under reduced pressure to yield a residue which was dissolved in ethyl acetate. The filtered solution was washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure to yield a further quantity of orange oil. Total yield was 5.74 g.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16].CN(C)[CH:22]=[O:23]>C(OCC)(=O)C>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:3][C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[O:23][CH3:22])=[O:5]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Name
Quantity
6.7 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C=CC(=O)C1=C(C=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06046216

Procedure details

A stirred mixture of 2-methoxyacetophenone (5.5 ml) and dimethylformamide dimethylacetal (6.7 ml) in dry dimethylformamide (40 ml) was heated under reflux for 18 hours. A further quantity of dimethylformamide dimethylacetal (1 ml) was added and reflux continued for 3 hours. The cooled reaction mixture was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure yielding 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one as an orange oil. Further product remained in the aqueous extract which was evaporated under reduced pressure to yield a residue which was dissolved in ethyl acetate. The filtered solution was washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure to yield a further quantity of orange oil. Total yield was 5.74 g.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16].CN(C)[CH:22]=[O:23]>C(OCC)(=O)C>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:3][C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[O:23][CH3:22])=[O:5]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Name
Quantity
6.7 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C=CC(=O)C1=C(C=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.